[3-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine hydrochloride
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Description
[3-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine hydrochloride is a useful research compound. Its molecular formula is C11H15ClN2 and its molecular weight is 210.71. The purity is usually 95%.
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Scientific Research Applications
Scaffold Stabilization and Peptide Sequencing
A study by Bucci et al. (2018) introduced a tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold, designed to stabilize parallel turn conformations in short peptide sequences. This scaffold, synthesized via a [1,3]-dipolar cycloaddition reaction, demonstrated the ability to stabilize these conformations, highlighting its potential in peptide sequencing and design (Bucci et al., 2018).
Catalytic Applications and Ligand Design
Roffe et al. (2016) synthesized 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives that underwent C–H bond activation to afford unsymmetrical NCN′ pincer palladacycles. These complexes, characterized in the solid state, showed good activity and selectivity in catalytic applications, suggesting their potential in ligand design and catalysis (Roffe et al., 2016).
Photocytotoxicity and Cellular Imaging
Basu et al. (2014) investigated Iron(III) complexes for photocytotoxicity and cellular imaging in red light. The complexes showed unprecedented photocytotoxicity and were ingested in the nucleus of HeLa and HaCaT cells, indicating their application in medical imaging and therapy (Basu et al., 2014).
Anticonvulsant Agents
Pandey and Srivastava (2011) synthesized novel Schiff bases of 3-aminomethyl pyridine, screened for anticonvulsant activity. Their findings revealed several potent compounds, indicating the potential of these structures in developing anticonvulsant medications (Pandey & Srivastava, 2011).
Anticancer Activity
Mbugua et al. (2020) reported on palladium (Pd)II and platinum (Pt)II complexes derived from Schiff base ligands, demonstrating significant anticancer activity against various human cancerous cell lines. These findings suggest the potential of these complexes in cancer therapy, highlighting the importance of ligand design in developing effective anticancer drugs (Mbugua et al., 2020).
Antimicrobial Agents
Visagaperumal et al. (2010) synthesized derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine and evaluated their antibacterial and antifungal activities. The study demonstrated that these compounds exhibited a variable degree of activity against microbial pathogens, indicating their potential as antimicrobial agents (Visagaperumal et al., 2010).
Properties
IUPAC Name |
[3-(2,5-dihydropyrrol-1-yl)phenyl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.ClH/c12-9-10-4-3-5-11(8-10)13-6-1-2-7-13;/h1-5,8H,6-7,9,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVZVHRYHVUQTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1C2=CC=CC(=C2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.